2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S/c1-11-3-5-14(7-12(11)2)25-19(16-9-29(27,28)10-18(16)24-25)23-20(26)15-8-13(21)4-6-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCSAZJLNCXBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with potential biological activity. Its structure includes an amide group, a pyrazole ring, and a thiophene ring, which are characteristic of many biologically active molecules. This article delves into the biological activities associated with this compound, highlighting its antimicrobial and anticancer properties based on available research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Amide Group (-CONH2) : Known for enhancing solubility and bioavailability.
- Pyrazole Ring : Associated with various pharmacological effects.
- Thiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with structures similar to this compound exhibit significant antimicrobial properties. Notably:
- Activity Against Gram-positive Bacteria : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In one study, derivatives of similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against these pathogens .
- Broad-spectrum Antifungal Activity : Compounds derived from this chemical class have also exhibited activity against drug-resistant strains of Candida, with some showing greater efficacy than fluconazole .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2,5-Dichloro-N-(...) | 8 | S. aureus |
| Similar Derivative | 2 | E. faecium |
| Fluconazole | >64 | Candida auris |
Anticancer Activity
In vitro studies have demonstrated the potential anticancer properties of this compound:
- Cell Line Studies : The compound was evaluated against various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer). Results indicated notable cytotoxic effects at specific concentrations .
- Mechanism of Action : The presence of chlorine atoms in the structure may enhance binding affinity to cellular targets involved in cancer proliferation pathways. This suggests a multi-target mechanism that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 2,5-dichloro-N-(...) through modifications in their structure. Key findings include:
- Chlorine Substitution : The presence of chlorine enhances antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
- Aromatic Modifications : Variations in the aromatic ring substitutions can significantly alter the pharmacokinetic properties and activity profiles.
Case Studies
Several case studies have been published regarding similar compounds:
- Study on Thiazole Derivatives : Research on thiazole derivatives revealed that modifications to the thiophene ring can enhance antimicrobial efficacy against resistant strains .
- Antitumor Activity Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. Compounds similar to our target demonstrated selective cytotoxicity .
Comparison with Similar Compounds
Core Structure and Functional Groups
Key Observations:
Substituent Effects
Key Observations:
- The 2,5-dichlorobenzamide in the target likely enhances binding affinity via halogen bonding, a feature absent in the methyl- or cyano-substituted analogs.
Implications for Drug Design
- Metabolic Stability : The sulfone group in the target compound may reduce oxidative metabolism compared to ketone-containing analogs, extending half-life .
- Synthetic Complexity : The absence of direct synthetic data for the target compound suggests that its preparation may require specialized reagents (e.g., sulfonating agents) or multi-step protocols, akin to the methods used for analogs 11a–12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
